
Vacuolin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vacuolin-1 is a complex organic compound that features a triazine core, which is a six-membered ring containing three nitrogen atoms. The compound is characterized by the presence of an iodophenyl group, a morpholine ring, and two diphenylamine groups. This unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vacuolin-1 typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The iodophenyl group is introduced through electrophilic substitution reactions, while the morpholine ring and diphenylamine groups are incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Vacuolin-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the iodophenyl group to a phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Vacuolin-1 has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Vacuolin-1 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. The triazine core and morpholine ring contribute to the overall stability and solubility of the compound, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(2-iodophenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine
- **N-[(E)-(2-iodophenyl)methylideneamino]furan-2-carboxamide
- **N-[(E)-(2-iodophenyl)methylideneamino]-1H-indole-3-carboxamide
Uniqueness
Compared to similar compounds, Vacuolin-1 stands out due to its unique combination of functional groups. The presence of the triazine core, morpholine ring, and diphenylamine groups provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What is the primary mechanism of Vacuolin-1 in inhibiting lysosomal functions?
this compound operates through dual mechanisms:
- Ca²⁺-dependent lysosomal exocytosis inhibition : Blocks fusion of lysosomes with the plasma membrane, preventing content release (e.g., β-galactosidase in HeLa cells) without disrupting lysosomal reformation .
- PIKfyve inhibition : Impairs lysosomal maturation by targeting the lipid kinase PIKfyve, leading to autophagosome-lysosome fusion defects and autophagic flux blockage . Methodological Tip: Validate lysosomal pH changes using LysoTracker Red (pH-sensitive dye) and confirm autophagosome accumulation via LC3B-II puncta assays .
Q. How should this compound be administered in cell culture experiments?
- Solubility : Dissolve in DMSO (≤5 mg/mL) or DMF (3 mg/mL) to avoid precipitation .
- Concentration Range : Titrate between 1–10 µM (IC₅₀ ~3 µM for autophagy inhibition). Higher concentrations (>10 µM) may induce nonspecific V-ATPase inhibition .
- Controls : Include Bafilomycin A1 (V-ATPase inhibitor) to distinguish pH-dependent vs. PIKfyve-specific effects .
Q. What assays are recommended to confirm this compound’s impact on endosomal-lysosomal trafficking?
- EGFR Degradation Assay : Monitor EGF-induced EGFR internalization and lysosomal degradation delays via Western blot (e.g., accumulation of undegraded EGFR in this compound-treated cells) .
- DQ-BSA Proteolysis : Use self-quenched DQ-BSA to visualize failed lysosomal delivery (green fluorescence in endosomes vs. lysosomes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on lysosomal exocytosis?
- Key Conflict : this compound inhibits β-galactosidase release in ionomycin-treated HeLa cells but fails to block β-hexosaminidase secretion in NRK/HeLa cells under similar conditions .
- Methodological Adjustments :
- Vary cell lines (e.g., HeLa vs. NRK) and stimuli (e.g., ionomycin vs. mechanical membrane damage).
- Quantify lysosomal Ca²⁺ levels (Fluo-4 AM) to assess ionomycin-specific pathway modulation .
Q. What strategies optimize this compound use to minimize off-target effects in autophagy studies?
- Dose Titration : Use ≤1 µM to avoid nonspecific V-ATPase inhibition, as higher doses (>10 µM) reduce ATPase activity by ~30% non-specifically .
- Time-Course Experiments : Limit treatment to 2–4 hours for reversible autophagosome-lysosome fusion blockade .
- Co-treatment with RAB5 Dominant-Negative Constructs : Confirm RAB5A activation’s role in fusion inhibition via knockdown/overexpression studies .
Q. How does this compound’s drug-likeness profile influence preclinical translation?
- Lipinski’s Rule Violation : Molecular weight (577.42 g/mol) exceeds 500 g/mol, reducing oral bioavailability. However, it complies with Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Ų) .
- Toxicity Profile : Predicted LD₅₀ = 13,016.65 mg/kg (low toxicity) but hepatotoxicity risk (Pa = 0.420). Use MetaTox for metabolite prediction (e.g., N-hydroxylation, glucuronidation) . Methodological Recommendation: Pair in silico ADME analysis (Swiss-ADME) with in vitro hepatocyte assays to prioritize structural analogs .
Q. Can this compound be combined with other autophagy modulators to study compensatory pathways?
- Synergy with Apilimod : Co-treatment enhances PI3K/PIKfyve pathway blockade, suppressing SARS-CoV-2 entry in vitro .
- Antagonism with Chloroquine : this compound shows stronger autophagosome accumulation (10× potency) but lower cytotoxicity. Use combination indices (e.g., Chou-Talalay) to quantify interactions .
Q. Data Contradiction Analysis Table
Propriétés
IUPAC Name |
2-N-[(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJTSRAQUFNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24IN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.